5-Hydroxy-1-tosyl-1H-pyrrol-2(5H)-one is a pyrrole derivative notable for its potential applications in medicinal chemistry, particularly as a carbonic anhydrase inhibitor. This compound features a hydroxyl group and a tosyl group, which contribute to its chemical reactivity and biological activity. The development of this compound is significant in the context of drug discovery, as it may serve as a lead compound for further research and development in enzyme inhibition.
5-Hydroxy-1-tosyl-1H-pyrrol-2(5H)-one can be classified under the category of heterocyclic compounds, specifically pyrroles. Pyrroles are five-membered aromatic rings containing nitrogen, which are widely studied for their diverse biological activities. The tosyl group (p-toluenesulfonyl) enhances the compound's electrophilicity, making it useful in various synthetic applications and biological interactions.
The synthesis of 5-hydroxy-1-tosyl-1H-pyrrol-2(5H)-one has been achieved through several methods:
The synthesis typically requires careful control of reaction conditions such as temperature, solvent choice, and catalyst concentration to optimize yield and purity. Techniques like thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to monitor reaction progress and confirm product identity.
The molecular structure of 5-hydroxy-1-tosyl-1H-pyrrol-2(5H)-one features:
The molecular formula is , with a molar mass of approximately 255.29 g/mol. The structural configuration contributes to its reactivity profile and biological activity.
5-Hydroxy-1-tosyl-1H-pyrrol-2(5H)-one participates in various chemical reactions due to its electrophilic nature:
Reactions involving this compound often require specific conditions to ensure selectivity and yield, including solvent choice (e.g., dimethylformamide or dichloromethane) and temperature control.
The mechanism by which 5-hydroxy-1-tosyl-1H-pyrrol-2(5H)-one acts as an inhibitor involves:
Inhibitory studies have demonstrated that this compound exhibits K(i) values ranging from 14.6 µM to 42.4 µM for isozyme I and from 0.53 µM to 37.5 µM for isozyme II, indicating its potential as a lead compound for developing therapeutic agents targeting carbonic anhydrases .
Relevant analyses include NMR spectroscopy, which provides insights into molecular structure, while mass spectrometry can confirm molecular weight.
5-Hydroxy-1-tosyl-1H-pyrrol-2(5H)-one has several notable applications:
5-Hydroxy-1-tosyl-1H-pyrrol-2(5H)-one represents a structurally complex heterocyclic system. According to Hantzsch-Widman nomenclature rules, the core structure is classified as a γ-hydroxylated lactam due to the presence of a nitrogen atom at position 1 and a hydroxyl group at C5 within a five-membered ring. The systematic IUPAC name is 2-hydroxy-1-(4-methylphenyl)sulfonyl-2H-pyrrol-5-one, reflecting the tosyl (p-toluenesulfonyl) substituent at N1 and the enolizable hydroxyl group at C5 [1] [4].
The compound belongs to the pyrrolone family, characterized by a non-aromatic, partially unsaturated five-membered ring containing an amide bond (C2=O). The tosyl group confers electron-withdrawing properties, while the hydroxyl group enables hydrogen bonding and tautomerization. X-ray crystallography confirms a planar pyrrolone ring with a perpendicular tosyl moiety, creating distinct electronic environments [1] [6].
Table 1: Nomenclature and Structural Descriptors
Naming System | Designation |
---|---|
IUPAC Name | 2-hydroxy-1-[(4-methylphenyl)sulfonyl]-2H-pyrrol-5-one |
Hantzsch-Widman | 1-(Tosyl)-5-hydroxy-1,5-dihydropyrrol-2-one |
Common Name | 5-Hydroxy-1-tosyl-1H-pyrrol-2(5H)-one |
Chemical Formula | C₁₁H₁₁NO₄S |
Molecular Weight | 253.28 g/mol |
Key Functional Groups | Tosylsulfonamide, γ-hydroxy-γ-lactam |
The synthesis of pyrrolone-tosyl hybrids evolved from multi-step methodologies to streamlined approaches. Early routes relied on condensation of α,β-diketones with acetamides or oxidation of pyrrolinones, which suffered from low yields (<40%) and limited regioselectivity [2] [7]. A breakthrough emerged in 2010 with a one-pot protocol combining furan derivatives and tosyl chloride under basic conditions at 25°C, achieving 60–75% yields and >95% purity. This method eliminated chromatographic purification, enhancing synthetic accessibility [1] [7].
In 2023, an alternative sulfur ylide strategy was reported, involving base-induced intramolecular cyclization followed by 1,3-hydroxy rearrangement. This transition-metal-free route provided 5-hydroxypyrrolones in excellent yields (85–92%) under mild conditions, expanding structural diversity [2] [5].
Medicinal chemistry interest arose from the compound’s potent inhibition of human carbonic anhydrase isoforms (hCAs). Competitive inhibition occurs via coordination of the sulfonamide group to the zinc ion in the hCA active site. Key structure-activity relationship (SAR) insights include:
Table 2: Biological Activity Profile Against Carbonic Anhydrase Isoforms
Isoform | Physiological Role | Inhibition Constant (Kᵢ) | Selectivity Ratio vs. hCA II |
---|---|---|---|
hCA I | Cytosolic; retinal function | 14.6–42.4 µM | 27.5-fold lower potency |
hCA II | Cytosolic; aqueous humor secretion | 0.53–37.5 µM | Reference isoform |
hCA IX | Tumor-associated; hypoxia marker | 1.9–211.2 nM | >100-fold selectivity |
hCA XII | Tumor-associated; pH regulation | Low nanomolar range | Undefined |
Preclinical studies demonstrate 30% reduction in intraocular pressure at 10 µM in glaucoma models, mirroring the mechanism of dorzolamide. Additionally, nanomolar inhibition of tumor-associated hCA IX/XII suggests anticancer applications, particularly in combinatorial regimens with doxorubicin [1] [3] [7].
Despite advances, significant knowledge gaps persist:
Synthetic Challenges
Biological Evaluation Gaps
CAS No.: 27668-52-6
CAS No.: 13983-27-2
CAS No.: 8006-58-4
CAS No.: 1976-85-8
CAS No.: 53938-08-2
CAS No.: 949092-65-3